REACTION_CXSMILES
|
[OH-].[Na+].[C:3]([C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([C:13]([CH3:16])([CH3:15])[CH3:14])[C:8]=1[OH:17])([CH3:6])([CH3:5])[CH3:4].[Br-].[K+].[CH2:20](Cl)[CH:21]=[CH2:22].Cl>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].O.C1(C)C=CC=CC=1>[CH2:22]([C:11]1[CH:12]=[C:7]([C:3]([CH3:6])([CH3:5])[CH3:4])[C:8]([OH:17])=[C:9]([C:13]([CH3:16])([CH3:15])[CH3:14])[CH:10]=1)[CH:21]=[CH2:20] |f:0.1,3.4,7.8|
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
412 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
[Br-].[K+]
|
Name
|
|
Quantity
|
67.5 g
|
Type
|
catalyst
|
Smiles
|
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
199 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The suspension is stirred for 4 hours at 48° to 53° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
the aqueous phase is then separated off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over anhydrous sodium sulfate
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |